molecular formula C19H30N6O2 B2488432 1,7-diisopentyl-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898443-18-0

1,7-diisopentyl-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No. B2488432
CAS RN: 898443-18-0
M. Wt: 374.489
InChI Key: YOVPVZVZKUBIPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of [1,2,4]triazino[3,2-f]purines, which are related compounds, involves the reaction of 7,8-diamino-1,3-dimethylxanthine with diketones in the presence of boric acid or polyphosphoric acid, indicating a method that could potentially be adapted for the synthesis of the specified compound (Ueda et al., 1988).

Molecular Structure Analysis

The structure of similar compounds, like 3,5-di(2-propenyl)-6-phenyl-1,3,5-triazine-2,4-dione, has been determined by X-ray single crystal diffraction, suggesting that detailed molecular structure analysis of the specified compound could also be conducted using this method to elucidate its crystalline form and molecular geometry (Wang Qing-min et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving similar compounds, such as the synthesis of 2-triazolylpyrimido[1,2,3-cd]purine-8,10-diones via 1,3-dipolar cycloadditions, highlight the reactivity of the triazine and purine rings, suggesting that the specified compound may also undergo similar cycloaddition reactions to form various derivatives with potential biological activity (Šimo et al., 2000).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting points, and crystalline structure, have been studied through methods like X-ray crystallography and NMR spectroscopy. These studies provide insight into the physical characteristics that could be expected for the specified compound and how these properties may influence its behavior in different environments (Shajari et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, can be inferred from studies on similar compounds. For instance, the interaction of 1,3-dimethyl-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo-[4,5-e]-1,3-thiazolo[3,2-b]-1,2,4-triazine-2,7(1H,6H)-dione with isatins provides insights into potential reactivity patterns and chemical behavior of the specified compound (Vasilevskii et al., 2010).

Scientific Research Applications

Anticancer, Anti-HIV, and Antimicrobial Activities

Compounds with structural similarities, specifically in the triazino and triazolo purine derivatives family, have been synthesized and evaluated for their potential anticancer, anti-HIV-1, and antimicrobial activities. For instance, certain derivatives exhibited considerable activity against melanoma, non-small lung cancer, and breast cancer, with GI50 values indicating their inhibitory concentrations. Additionally, some compounds showed moderate activity against HIV-1, as well as significant antimicrobial activity against pathogens like P. aeruginosa and S. aureus, suggesting their utility in developing new therapeutic agents in these areas F. Ashour et al., 2012.

Synthesis and Structural Studies

The synthesis routes for triazino[3,2-f]purines and related compounds highlight the chemical versatility and potential for modification to explore biological activities. These synthetic pathways often involve reactions with diketones and demonstrate the compounds' relevance in medicinal chemistry, providing a foundation for further structural modification and activity optimization T. Ueda et al., 1988.

Psychotropic Potential

Another avenue of research involves evaluating the affinity of purine-2,6-dione derivatives for serotonin receptors, aiming to explore their potential psychotropic activity. This research underscores the potential of structurally related compounds to act as ligands for neurotransmitter receptors, which could be leveraged in the development of new treatments for psychiatric disorders G. Chłoń-Rzepa et al., 2013.

Antitumor and Vascular Relaxing Effects

Further research on novel heterocycles, such as purino[7,8-g]-6-azapteridines and triazino-[3,2-f]purines, has revealed their antitumor activity and explored their vascular relaxing effects. This exploration contributes to the understanding of the therapeutic potential and pharmacological profile of such compounds T. Ueda et al., 1987.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. For example, some purine derivatives can inhibit certain enzymes, affecting cellular processes .

Future Directions

The future directions for research on a compound depend on its potential applications. For example, if a compound shows promising biological activity, it could be further studied for potential use in medicine .

properties

IUPAC Name

3,9-dimethyl-1,7-bis(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N6O2/c1-12(2)7-9-23-17(26)15-16(22(6)19(23)27)20-18-24(15)11-14(5)21-25(18)10-8-13(3)4/h12-13H,7-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVPVZVZKUBIPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC(C)C)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16610250

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